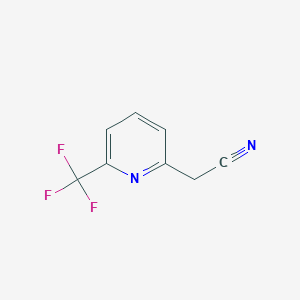

2-(6-(Trifluoromethyl)pyridin-2-yl)acetonitrile

Overview

Description

2-(6-(Trifluoromethyl)pyridin-2-yl)acetonitrile is a pyridine-based compound featuring a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring and an acetonitrile (-CH₂CN) moiety at the 2-position. This structure combines the electron-withdrawing properties of the -CF₃ group with the versatile reactivity of the nitrile group, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the acetonitrile group can undergo transformations such as reduction to amines or hydrolysis to carboxylic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Trifluoromethyl)pyridin-2-yl)acetonitrile typically involves a multi-step process. One common method starts with 2,3-dichloro-5-(trifluoromethyl)pyridine as the raw material. This compound undergoes a nucleophilic substitution reaction followed by decarboxylation to yield the desired product . The reaction conditions often involve the use of basic reagents and solvents such as ethanol and sodium bicarbonate .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(6-(Trifluoromethyl)pyridin-2-yl)acetonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: This reaction is commonly used in the synthesis of the compound itself.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Substitution Reactions: The trifluoromethyl and acetonitrile groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium bicarbonate, ethanol, and various catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions may produce pyridine N-oxides .

Scientific Research Applications

Pharmaceutical Development

The compound's structure suggests significant potential in drug design and development. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive scaffold for creating biologically active molecules.

Key Findings:

- Biological Activity: Research indicates that compounds containing the pyridin-2-yl moiety, such as 2-(6-(Trifluoromethyl)pyridin-2-yl)acetonitrile, can interact with various biological targets, potentially leading to new therapeutic agents.

- Mechanism of Action: Studies have shown that this compound may exhibit mechanisms similar to other trifluoromethylpyridine derivatives, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory effects.

Agrochemical Applications

The compound may also find applications in the agrochemical sector. Its structural features suggest potential efficacy against pests and diseases, making it a candidate for developing new pesticides or herbicides.

Research Insights:

- Biological Activity: The presence of the trifluoromethyl group can enhance the biological activity of agrochemical agents, potentially improving their effectiveness against target organisms.

- Development of New Formulations: The compound's unique properties could be utilized to create more efficient formulations that reduce environmental impact while maintaining efficacy.

Coordination Chemistry

In coordination chemistry, this compound can serve as a ligand to form complexes with metal ions. These complexes may exhibit novel properties beneficial for catalysis or materials science.

Applications in Materials Science:

- Conductivity and Catalysis: Ligands derived from pyridine structures can lead to the development of materials with improved electrical conductivity or catalytic properties.

- Self-Assembly Properties: The trifluoromethyl group may influence the self-assembly behavior of molecules, which is crucial for creating advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(6-(Trifluoromethyl)pyridin-2-yl)acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in target proteins . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)acetonitrile (JP-3399)

- Molecular Formula : C₈H₄ClF₃N₂

- Molecular Weight : 220.6 g/mol

- Substituents : Chloro (Cl) at 6-position, -CF₃ at 4-position.

- Properties : Higher molecular weight compared to the target compound due to the additional Cl substituent. The -CF₃ group at the 4-position may alter electronic distribution compared to the 6-position .

(6-Bromo-pyridin-2-yl)-acetonitrile

- Synonyms: 2-(6-Bromo-2-pyridinyl)acetonitrile.

- Key Difference: Bromine (Br) replaces -CF₃ at the 6-position. The electron-withdrawing effect of Br is weaker than -CF₃, influencing reactivity .

Positional Isomer: 2-(4-(Trifluoromethyl)pyridin-2-yl)acetonitrile

- CAS : 1000536-10-6

- Structure : -CF₃ at the 4-position instead of 6.

- Impact : Positional isomerism affects electronic properties. The 4-CF₃ group creates a meta-directing effect on the pyridine ring, whereas the 6-CF₃ group (para to the acetonitrile) may enhance resonance stabilization. This difference influences reactivity in cross-coupling reactions .

Heterocycle Variation: 2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile

- Molecular Formula : C₇H₄F₃N₃

- Molecular Weight : 187.12 g/mol

- Physical Properties : Boiling point 235.7 ± 40.0 °C; pKa -2.53.

- Key Difference : Pyrimidine ring (two nitrogen atoms) replaces pyridine. The additional nitrogen increases electron deficiency, enhancing susceptibility to nucleophilic attacks. Lower pKa indicates stronger acidity compared to pyridine derivatives .

Data Table: Comparative Analysis

*Calculated based on molecular formula.

Biological Activity

2-(6-(Trifluoromethyl)pyridin-2-yl)acetonitrile is a synthetic compound featuring a trifluoromethyl group attached to a pyridine ring, which enhances its biological activity and potential applications in pharmaceuticals and agrochemicals. The unique structural characteristics of this compound suggest significant interactions with biological targets, making it a valuable subject for research.

The molecular formula of this compound contributes to its distinctive physical and chemical properties, such as increased lipophilicity and metabolic stability. These properties are attributed to the trifluoromethyl group, which can improve the potency and stability of drug candidates.

Research indicates that compounds with similar structures often exhibit diverse biological activities. The pyridine moiety is frequently found in biologically active molecules, while the acetonitrile group can participate in hydrogen bonding interactions with enzymes or receptors. This suggests that this compound could interact effectively with various biological targets.

Biological Activity

Recent studies have highlighted the potential biological activities of this compound:

- Antimicrobial Activity : The presence of the trifluoromethyl group has been shown to enhance the antimicrobial activity of similar compounds. For instance, derivatives with this substituent exhibited significant activity against various pathogens, including Chlamydia species .

- Inhibition of Enzymatic Activity : Compounds containing trifluoromethyl-pyridine structures have been explored for their ability to inhibit specific enzymes related to cancer metabolism. For example, dual inhibitors targeting branched-chain amino acid transaminases (BCATs) have shown promising cellular activity and selectivity .

- Potential Drug Development : The structural features of this compound position it as a candidate for further drug development due to its favorable pharmacokinetic properties and biological interactions.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals varying degrees of biological activity based on minor structural changes.

| Compound Name | CAS Number | Similarity Score | Unique Features |

|---|---|---|---|

| 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile | 939793-18-7 | 0.93 | Different position of trifluoromethyl group |

| 4-(Trifluoromethyl)picolinonitrile | 936841-69-9 | 0.84 | Contains a picoline structure |

| 3-(Trifluoromethyl)picolinonitrile | 406933-21-9 | 0.82 | Variation in nitrogen position on the ring |

| 6-Methyl-4-(trifluoromethyl)nicotinonitrile | 13600-49-2 | 0.80 | Methyl substitution changes reactivity profile |

| 5-(Trifluoromethyl)picolinonitrile | 95727-86-9 | 0.78 | Different substitution pattern affecting activity |

Case Studies

Several case studies have been conducted to explore the biological potential of compounds similar to this compound:

- Antichlamydial Activity : A study demonstrated that derivatives containing trifluoromethyl groups showed significant antichlamydial activity, indicating their potential as therapeutic agents against Chlamydia infections .

- Enzyme Inhibition : Research on BCAT inhibitors revealed that certain trifluoromethyl-pyridine derivatives exhibited high selectivity and potency, suggesting their utility in cancer treatment strategies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(6-(trifluoromethyl)pyridin-2-yl)acetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, catalytic hydrogenation of substituted cyanopyridyl derivatives using palladium catalysts under controlled hydrogen pressure (1–3 atm) and temperatures (50–80°C) can yield intermediates like 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine . Optimization involves adjusting catalyst loading (e.g., 5–10% Pd/C), solvent polarity (e.g., ethanol vs. THF), and reaction time (6–24 hrs) to improve yields (>80%) and minimize side products like over-reduced amines .

Q. How can purification challenges (e.g., residual solvents or byproducts) be addressed for this compound?

- Methodological Answer : Column chromatography using silica gel (hexane:ethyl acetate gradients) effectively removes polar impurities. For non-polar byproducts, recrystallization in ethanol/water (1:1) at low temperatures (0–4°C) enhances purity (>98%). Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm confirms purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : NMR (δ −60 to −70 ppm for CF) and NMR (δ 3.8–4.2 ppm for CHCN) confirm structural integrity .

- IR : A sharp peak at ~2250 cm (C≡N stretch) and 1600–1650 cm (pyridine ring vibrations) are diagnostic .

- MS : High-resolution ESI-MS (expected [M+H]: 220.58) validates molecular weight .

Advanced Research Questions

Q. How can density functional theory (DFT) studies elucidate the electronic properties of this compound?

- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals to predict reactivity. For example, the LUMO energy (−1.8 eV) indicates nucleophilic attack susceptibility at the nitrile group. Solvent effects (PCM model) and vibrational frequency analysis (to confirm no imaginary frequencies) ensure accuracy .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 13C^{13}\text{C}13C NMR shifts)?

- Methodological Answer : Conflicting shifts (e.g., pyridyl carbons) may arise from tautomerism or solvent effects. Variable-temperature NMR (VT-NMR, −40°C to 25°C) and 2D experiments (HSQC, HMBC) map coupling pathways. Comparing experimental data with computed NMR (GIAO method) identifies dominant conformers .

Q. How can molecular docking (e.g., Glide) predict interactions between this compound and biological targets?

- Methodological Answer : Glide docking (rigid receptor, OPLS-AA force field) screens binding poses to enzymes like acetylcholinesterase. The protocol includes:

- Preparation : Protonate the protein (pH 7.4) and generate grids (van der Waals scaling: 0.8).

- Sampling : Flexible ligand docking with 10,000 poses, followed by Monte Carlo refinement.

- Scoring : Emodel scores (combined empirical and force-field terms) rank poses. RMSD < 2 Å from crystallographic data validates accuracy .

Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The nitrile group acts as a directing group in C–H activation. In situ XAS (X-ray absorption spectroscopy) tracks Pd/Pd cycles, while kinetic studies (variable catalyst/substrate ratios) identify rate-limiting steps (e.g., oxidative addition). Computational MD simulations (NAMD, 100 ns) reveal ligand-substrate π-stacking stabilizes transition states .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported catalytic hydrogenation yields (e.g., 70% vs. 90%)?

- Methodological Answer : Contradictions arise from catalyst deactivation (e.g., sulfur poisoning) or solvent impurities. Controlled experiments with degassed solvents (N sparging) and fresh Pd/C (5% wt) under identical conditions (50°C, 24 hrs) standardize yields. ICP-MS quantifies residual Pd (<1 ppm) to rule out leaching effects .

Q. Experimental Design Tables

Table 1 : Optimization of Catalytic Hydrogenation Conditions

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Catalyst (Pd/C) | 1–10% wt | 5% wt | Maximizes H uptake |

| Temperature | 30–80°C | 50°C | Balances kinetics vs. decomposition |

| Solvent | EtOH, THF, MeOH | EtOH | Polar aprotic enhances solubility |

Table 2 : Key DFT-Computed Properties

| Property | Value (B3LYP/6-311+G(d,p)) | Relevance |

|---|---|---|

| HOMO Energy | −6.2 eV | Oxidative stability |

| Dipole Moment | 4.8 Debye | Solubility in polar solvents |

| Bond Length (C≡N) | 1.16 Å | Reactivity in nucleophilic additions |

Properties

IUPAC Name |

2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)7-3-1-2-6(13-7)4-5-12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFKLGNJHDHBMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30734548 | |

| Record name | [6-(Trifluoromethyl)pyridin-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000564-90-8 | |

| Record name | [6-(Trifluoromethyl)pyridin-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.